Crocin as a Superior Oral Pro-Drug: Higher Crocetin Bioavailability than Direct Crocetin Administration
Oral administration of crocin in rats achieves higher plasma exposure of the active metabolite crocetin compared to an equimolar dose of crocetin itself [1]. This establishes crocin as a functionally superior pro-drug for achieving systemic crocetin levels. Additionally, after oral crocin administration, crocetin exposure in plasma was 56–81 fold higher than that of intact crocin [2].
| Evidence Dimension | Oral bioavailability (Cmax and AUC of crocetin) |
|---|---|
| Target Compound Data | Higher crocetin exposure following crocin administration (vs. crocetin) |
| Comparator Or Baseline | Equimolar oral crocetin |
| Quantified Difference | Higher (Cmax and AUC of crocetin) |
| Conditions | Male Sprague-Dawley rats; oral gavage; UPLC-MS/MS plasma analysis |
Why This Matters
For in vivo pharmacology studies where crocetin is the active moiety, crocin offers a more efficient and reliable oral dosing strategy, directly impacting experimental design and material procurement.
- [1] Zhang, H., et al. (2016). Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats. Journal of Chromatography B, 1033-1034, 1-7. View Source
- [2] Zhang, H., et al. (2016). Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats. Journal of Chromatography B, 1033-1034, 1-7. View Source
